Bis(1,3-propanediamine) Copper(II) Dichloride
Overview
Description
Bis(1,3-propanediamine) Copper(II) Dichloride: is a coordination compound with the chemical formula C6H20Cl2CuN4 It is known for its distinctive blue to purple color and is used in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(1,3-propanediamine) Copper(II) Dichloride typically involves the reaction of copper(II) chloride with 1,3-propanediamine. The process can be summarized as follows:
- Dissolve copper(II) chloride in an appropriate amount of water.
- Gradually add 1,3-propanediamine to the solution while stirring.
- Adjust the pH of the solution to an appropriate level through titration.
- Filter or crystallize the resulting product to obtain this compound as a solid .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring purity and consistency. The reaction conditions are carefully controlled to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Bis(1,3-propanediamine) Copper(II) Dichloride undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of hydroquinones with oxygen.
Reduction: The compound can participate in reduction reactions, often facilitated by its copper(II) center.
Substitution: Ligand substitution reactions are common, where the 1,3-propanediamine ligands can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Oxidation: Oxygen is a common reagent used in the presence of this compound.
Reduction: Reducing agents such as hydrazine or sodium borohydride can be used.
Substitution: Various ligands, including amines and phosphines, can be introduced to replace the existing ligands.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, quinones are typically formed from hydroquinones .
Scientific Research Applications
Bis(1,3-propanediamine) Copper(II) Dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s potential in biological systems is being explored, especially in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in antimicrobial and anticancer activities.
Industry: It is used in electrochemical applications, such as in the development of sensors and batteries.
Mechanism of Action
The mechanism of action of Bis(1,3-propanediamine) Copper(II) Dichloride involves its ability to coordinate with various substrates through its copper(II) center. This coordination facilitates electron transfer processes, making it an effective catalyst in oxidation and reduction reactions. The molecular targets and pathways involved include interactions with organic molecules and potential biological targets, leading to various chemical transformations .
Comparison with Similar Compounds
- Bis(ethylenediamine) Copper(II) Dichloride
- Bis(2,2’-bipyridine) Copper(II) Dichloride
- Bis(1,10-phenanthroline) Copper(II) Dichloride
Comparison: Bis(1,3-propanediamine) Copper(II) Dichloride is unique due to its specific ligand structure, which provides distinct steric and electronic properties compared to other copper(II) complexes. This uniqueness makes it particularly effective in certain catalytic applications and electrochemical processes .
Biological Activity
Bis(1,3-propanediamine) Copper(II) Dichloride, with the chemical formula C₆H₂₀Cl₂CuN₄, is a coordination compound formed by the complexation of copper(II) ions with the bidentate ligand 1,3-propanediamine. This compound exhibits a distinctive blue to purple crystalline structure and has garnered attention for its biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound consists of:
- Copper(II) as the central metal ion
- Two 1,3-propanediamine ligands
- Two chloride ions
This arrangement allows for significant stability and reactivity, making it a subject of interest in both coordination chemistry and biological studies.
Property | Value |
---|---|
Molecular Weight | 282.70 g/mol |
Appearance | Blue to Purple crystalline |
Solubility | Soluble in water |
Purity | >95% |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The copper ion plays a critical role by disrupting microbial cell membranes and interfering with essential cellular processes. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action involves the generation of reactive oxygen species (ROS), which contribute to oxidative stress in microbial cells, leading to cell death .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Notable findings include:
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest. For instance, studies on HeLa and MCF7 cell lines revealed IC50 values of 0.80 μM and 0.43 μM respectively, indicating strong cytotoxic effects .
- Cell Cycle Arrest : Treatment with this compound resulted in significant accumulation of cells in the G2/M phase while reducing populations in G0/G1 and S phases . This suggests that it may disrupt normal cell cycle progression in cancer cells.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of the compound.
Study on Anticancer Mechanisms
Another research effort focused on the anticancer mechanisms of this compound. The study involved treating cancer cell lines with different concentrations of this compound and analyzing apoptosis through flow cytometry and ROS assays. The results confirmed that the compound activates apoptotic pathways leading to cell death.
Comparative Analysis with Similar Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Bis(2-aminoethylamine) Copper(II) Chloride | C₆H₁₈Cl₂CuN₄ | Different ligand binding properties |
Copper(II) Acetate | C₄H₆CuO₄ | More soluble in organic solvents; used in synthesis |
Copper(II) Sulfate | CuSO₄ | Commonly used as a fungicide; extensively studied |
These compounds share similarities in their coordination chemistry but differ significantly in their biological activities and applications.
Properties
IUPAC Name |
dichlorocopper;propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H10N2.2ClH.Cu/c2*4-2-1-3-5;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUSKWQWIPIFEB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.C(CN)CN.Cl[Cu]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Cl2CuN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514304 | |
Record name | Propane-1,3-diamine--dichlorocopper (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32270-93-2 | |
Record name | Propane-1,3-diamine--dichlorocopper (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,3-propanediamine) Copper(II) Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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